Acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester
Description
The compound Acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester (CAS 81717-23-9) is a structurally complex molecule featuring multiple functional groups, including a benzyl (phenylmethyl) moiety, sulfonamide linkage, oxoacetate ester, and an acetylated amino group. Its molecular formula is C₁₈H₁₈N₃O₇S, with a molar mass of 435.42 g/mol. Key structural attributes include:
- Sulfonamide bridge: A sulfonyl group links the benzylamino-oxoacetyl moiety to a para-substituted aniline ring, enhancing hydrogen-bonding capacity and metabolic stability .
- Ethyl oxoacetate ester: The terminal ethyl ester group improves solubility in organic solvents and may serve as a prodrug moiety for hydrolytic activation .
Properties
CAS No. |
81717-23-9 |
|---|---|
Molecular Formula |
C19H19N3O7S |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
ethyl 2-[4-[[2-(benzylamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate |
InChI |
InChI=1S/C19H19N3O7S/c1-2-29-19(26)18(25)21-14-8-10-15(11-9-14)30(27,28)22-17(24)16(23)20-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,23)(H,21,25)(H,22,24) |
InChI Key |
XGUCVTKLNCNNCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxo((phenylmethyl)amino)acetyl intermediate: This step involves the reaction of phenylmethylamine with acetic anhydride under controlled conditions to form the oxo((phenylmethyl)amino)acetyl intermediate.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with 4-aminophenylamine: The sulfonylated intermediate is coupled with 4-aminophenylamine to form the final product.
Esterification: The final step involves the esterification of the compound with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo and amino functional groups.
Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups.
Substitution: The sulfonyl and amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the sulfonyl group can interact with enzyme active sites, inhibiting their function. Additionally, the oxo and amino groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the aromatic rings, amino acid side chains, and ester groups.
Structural and Functional Group Variations
Physicochemical and Pharmacokinetic Insights
- Lipophilicity: The benzyl group in the target compound enhances lipophilicity (logP ~2.8 estimated) compared to the propylamino analog (logP ~1.5) .
- Solubility: The aminooxoacetyl variant (CAS 81717-15-9) exhibits higher aqueous solubility due to its polar substituents .
- Metabolic Stability : Sulfonamide-containing compounds (e.g., CAS 81717-23-9) are generally resistant to oxidative metabolism, whereas esters (e.g., ethyl oxoacetate) may undergo hydrolysis in vivo .
Research Findings and Data Tables
Comparative Physicochemical Properties
| Property | Target Compound | Propylamino Analog | Aminooxoacetyl Analog |
|---|---|---|---|
| Molecular Weight | 435.42 | 385.39 | 356.33 |
| logP (Est.) | 2.8 | 1.5 | 0.9 |
| Hydrogen Bond Donors | 3 | 3 | 4 |
| Hydrogen Bond Acceptors | 7 | 7 | 7 |
Structural Comparison of Key Moieties
Biological Activity
Acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester (CAS # 81717-23-9), is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure that includes:
- An acetic acid moiety
- A sulfonamide group
- An ethyl ester functional group
This combination of functional groups contributes to its diverse biological activities and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonamide group can inhibit enzymes by mimicking natural substrates, while the ester and amide functionalities allow for hydrogen bonding and other interactions with proteins and nucleic acids. This dual capability makes it a candidate for enzyme inhibition studies and potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antibacterial properties. It may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Enzyme Inhibition : The compound has been shown to interfere with specific enzymatic pathways, potentially offering therapeutic benefits in conditions where enzyme regulation is crucial.
- Anti-inflammatory Effects : Some studies have indicated that this compound may modulate inflammatory responses, although further research is needed to elucidate the underlying mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Modulation of enzymatic activity | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study: Antimicrobial Efficacy
In a study published in ResearchGate, the antimicrobial efficacy of various derivatives of phenyl amino acetic acids was evaluated, including compounds structurally similar to this compound. Results indicated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions:
- Initial Reaction : 4-Aminobenzenesulfonamide reacts with ethyl chloroformate to form an ethyl ester.
- Subsequent Reactions : The intermediate undergoes further reactions with 2-hydroxyethylamine and oxalyl chloride to introduce additional functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
